molecular formula C8H9ClF3N B15319378 Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride

Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride

Cat. No.: B15319378
M. Wt: 211.61 g/mol
InChI Key: USIMBLRSIJRGIM-UHFFFAOYSA-N
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Description

Methyl[(2,3,4-trifluorophenyl)methyl]amine hydrochloride is a fluorinated aromatic amine derivative with the molecular formula C₉H₁₀ClF₃N. Its structure comprises a benzyl group substituted with three fluorine atoms at positions 2, 3, and 4 on the phenyl ring, linked to a methylamine moiety that is protonated as a hydrochloride salt. This compound is of interest in medicinal chemistry and agrochemical research due to the electron-withdrawing effects of fluorine atoms, which can enhance metabolic stability and binding affinity in target interactions .

Properties

Molecular Formula

C8H9ClF3N

Molecular Weight

211.61 g/mol

IUPAC Name

N-methyl-1-(2,3,4-trifluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H8F3N.ClH/c1-12-4-5-2-3-6(9)8(11)7(5)10;/h2-3,12H,4H2,1H3;1H

InChI Key

USIMBLRSIJRGIM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=C(C=C1)F)F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride typically involves the reaction of 2,3,4-trifluorobenzyl chloride with methylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl({[3-(trifluoromethyl)phenyl]methyl})amine Hydrochloride (CAS 76532-32-6)

  • Structure : Differs by substituting the 2,3,4-trifluorophenyl group with a 3-(trifluoromethyl)phenyl group.
  • However, its boiling point and molecular weight (225.64 g/mol) are comparable to the target compound .
  • Applications : Used in pharmaceutical intermediates but lacks documented biological activity data in the evidence.

{[1-(2,3,4-Trifluorophenyl)-1H-tetrazol-5-yl]methyl}amine Hydrochloride (CAS 1426290-71-2)

  • Structure : Incorporates a tetrazole ring instead of a benzyl group, attached to the 2,3,4-trifluorophenyl moiety.
  • Properties: The tetrazole ring introduces hydrogen-bonding capacity and acidity, which may enhance interactions with biological targets.
  • Applications : Supplied for research in biomedical fields, though specific uses are undisclosed.

L-DOPA Methyl Ester Hydrochloride

  • Structure : A catecholamine derivative with a methyl ester and 3,4-dihydroxyphenyl group, unrelated to fluorinated amines.
  • Properties : Polar and hydrophilic due to hydroxyl groups, contrasting with the lipophilic nature of fluorinated amines. Used in Parkinson’s disease research .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Notes
Methyl[(2,3,4-trifluorophenyl)methyl]amine HCl C₉H₁₀ClF₃N 2,3,4-F₃-phenyl, methylamine Not provided Hypothesized use in drug discovery
Methyl({[3-(trifluoromethyl)phenyl]methyl})amine HCl C₉H₁₁ClF₃N 3-CF₃-phenyl, methylamine 225.64 Pharmaceutical intermediate
{[1-(2,3,4-Trifluorophenyl)-1H-tetrazol-5-yl]methyl}amine HCl C₈H₇ClF₃N₅ 2,3,4-F₃-phenyl, tetrazole 265.62 Biomedical research (unspecified)
L-DOPA Methyl Ester HCl C₁₀H₁₄ClNO₄ 3,4-dihydroxyphenyl, methyl ester 255.68 Parkinson’s disease models

Key Research Findings and Limitations

  • Electron-Withdrawing Effects: Fluorine substituents in aromatic amines enhance metabolic stability and receptor binding, as seen in pesticides like triflusulfuron methyl ester (a triazine herbicide) .
  • Structural Nuances: The position and number of fluorine atoms significantly influence bioactivity. For example, 2,3,4-trimethylhexane and methyl eugenol in plant volatiles show insect response variability based on substituent patterns , suggesting similar structure-activity relationships may apply to fluorinated amines.
  • Data Gaps: No pharmacological or toxicological data for Methyl[(2,3,4-trifluorophenyl)methyl]amine hydrochloride are available in the provided evidence.

Biological Activity

Methyl[(2,3,4-trifluorophenyl)methyl]amine hydrochloride is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, enzyme interactions, receptor binding, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Methyl[(2,3,4-trifluorophenyl)methyl]amine hydrochloride is C₉H₈ClF₃N. The trifluoromethyl group enhances the compound's lipophilicity and receptor binding affinity, making it a significant candidate for pharmacological investigations.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : Methyl[(2,3,4-trifluorophenyl)methyl]amine hydrochloride exhibits inhibitory effects on various enzymes. For instance, it has been shown to inhibit lysosomal phospholipase A2, which is linked to phospholipidosis—an accumulation of phospholipids in lysosomes. This inhibition can lead to alterations in lipid metabolism and cellular signaling pathways.
  • Receptor Interaction : The compound interacts with G protein-coupled receptors (GPCRs), influencing numerous physiological processes. Its binding affinity towards these receptors can modulate signaling pathways related to metabolism and neurobiology.

Biological Activity Profile

The biological activity of Methyl[(2,3,4-trifluorophenyl)methyl]amine hydrochloride can be categorized into several key areas:

Activity Type Description
Enzyme Inhibition Inhibits lysosomal phospholipase A2; potential therapeutic implications in metabolic disorders.
Receptor Interaction Binds to GPCRs; influences signaling pathways involved in neurobiology and metabolism.
Antimicrobial Activity Investigated for potential antibacterial properties against various pathogens.
Anticancer Potential Explored for effects on cancer cell lines; shows promise in inhibiting tumor growth.

Case Studies and Research Findings

  • Inhibition Studies : Research has demonstrated that Methyl[(2,3,4-trifluorophenyl)methyl]amine hydrochloride effectively inhibits specific enzymes involved in lipid metabolism. For example, studies indicate that this compound can significantly reduce the activity of lysosomal phospholipase A2 in vitro, suggesting its potential use in treating conditions associated with lipid accumulation.
  • Receptor Binding Affinity : A study on similar trifluoromethyl-containing compounds found that modifications at the phenyl ring significantly affected receptor binding affinities. Methyl[(2,3,4-trifluorophenyl)methyl]amine hydrochloride was noted for its enhanced binding affinity due to the presence of the trifluoromethyl group .
  • Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant growth inhibition in breast cancer cells at concentrations as low as 10 µM .

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